molecular formula C24H25N5O4S B2694771 N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1223858-98-7

N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2694771
CAS No.: 1223858-98-7
M. Wt: 479.56
InChI Key: UGWJRWBFNCADHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of triazolopyrazine derivatives This compound is characterized by its unique structural features, which include a triazolopyrazine core, dimethoxyphenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine and nitrile precursors under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step involves the alkylation of the triazolopyrazine core with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the dimethylphenyl group: This is accomplished through a nucleophilic substitution reaction using 3,4-dimethylphenylamine and a suitable leaving group on the triazolopyrazine core.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents such as bromoacetyl bromide in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the halogenated reagent used.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
  • **N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propionamide
  • **N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butyramide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-15-8-9-18(12-16(15)2)28-10-11-29-22(23(28)31)26-27-24(29)34-14-20(30)25-13-17-6-5-7-19(32-3)21(17)33-4/h5-12H,13-14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJRWBFNCADHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.